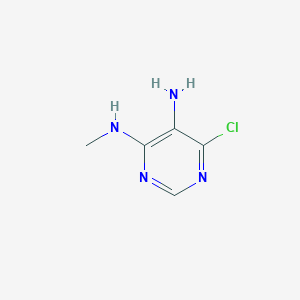

6-Chloro-N4-methyl-4,5-pyrimidinediamine

Description

The exact mass of the compound 6-Chloro-N4-methyl-4,5-pyrimidinediamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 210278. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Chloro-N4-methyl-4,5-pyrimidinediamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-N4-methyl-4,5-pyrimidinediamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-4-N-methylpyrimidine-4,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN4/c1-8-5-3(7)4(6)9-2-10-5/h2H,7H2,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIYBSFHJIOZYLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C(=NC=N1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90308860 | |

| Record name | 6-Chloro-N~4~-methylpyrimidine-4,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90308860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52602-68-3 | |

| Record name | 52602-68-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210278 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-N~4~-methylpyrimidine-4,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90308860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-N4-methylpyrimidine-4,5-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Chloro-N4-methyl-4,5-pyrimidinediamine: Properties, Synthesis, and Applications

Introduction: The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its synthetic accessibility and diverse biological activities.[1] As a fundamental component of DNA and RNA, this electron-rich aromatic heterocycle is a privileged structure in drug design.[1] Within this vast chemical space, functionalized pyrimidines serve as critical building blocks for creating novel therapeutics. This guide provides a comprehensive technical overview of 6-Chloro-N4-methyl-4,5-pyrimidinediamine (CAS RN: 52602-68-3), a key heterocyclic intermediate. Its structure, featuring a reactive chlorine atom alongside methylamino and amino groups, offers multiple strategic points for chemical modification, making it a valuable precursor in the synthesis of more complex molecules.[2]

Core Chemical Properties and Identifiers

6-Chloro-N4-methyl-4,5-pyrimidinediamine is a substituted pyrimidine characterized by its unique arrangement of functional groups, which dictates its chemical behavior and utility.

Caption: Chemical structure of 6-Chloro-N4-methyl-4,5-pyrimidinediamine.

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Source |

| IUPAC Name | 6-chloro-N4-methylpyrimidine-4,5-diamine | [3] |

| CAS Number | 52602-68-3 | [3] |

| Molecular Formula | C₅H₇ClN₄ | [4] |

| Molecular Weight | 158.59 g/mol | Calculated |

| SMILES | CNC1=C(C(=NC=N1)Cl)N | [3] |

| InChI Key | RIYBSFHJIOZYLD-UHFFFAOYSA-N | [3] |

| Physical State | Solid (predicted) | [5] |

| Melting Point | Data not available; related compound 6-Chloropyrimidine-2,4-diamine melts at 199-202 °C. | [6] |

| Solubility | Soluble in methanol (predicted for related compounds). |

Synthesis and Purification

The synthesis of 6-Chloro-N4-methyl-4,5-pyrimidinediamine is not explicitly detailed in publicly available literature. However, a robust and logical two-step synthetic pathway can be designed based on established methodologies for analogous pyrimidine diamines.[7][8] The process involves a regioselective nucleophilic aromatic substitution followed by a standard nitro group reduction.

Caption: Proposed two-step synthesis workflow.

Experimental Protocol: A Field-Proven Approach

This protocol is adapted from the synthesis of structurally similar compounds and represents a validated methodology.[7][8]

Step 1: Synthesis of 6-Chloro-N4-methyl-5-nitropyrimidin-4-amine

-

Reaction Setup: Dissolve 4,6-dichloro-5-nitropyrimidine (1 equiv.) in anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: Slowly add a solution of methylamine (1.1-1.2 equiv.) in THF to the flask at room temperature. The use of a slight excess of the amine drives the reaction to completion.

-

Reaction Monitoring: Stir the mixture overnight at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Concentrate the reaction mixture in vacuo. Dilute the residue with water and extract with ethyl acetate (EtOAc). The organic phase is then washed sequentially with 1M HCl and brine, dried over anhydrous MgSO₄, filtered, and concentrated to yield the crude product.[7]

Causality Insight: The C4 and C6 positions of the starting material are both activated towards nucleophilic attack by the electron-withdrawing nitro group. The regioselective substitution at the C4 position is generally favored, though reaction conditions can influence this. The acidic wash removes any unreacted amine.

Step 2: Synthesis of 6-Chloro-N4-methyl-4,5-pyrimidinediamine

-

Reaction Setup: Dissolve the crude 6-Chloro-N4-methyl-5-nitropyrimidin-4-amine (1 equiv.) from Step 1 in a mixture of ethanol and water.

-

Reagent Addition: Add iron powder (approx. 3 equiv.) and ammonium chloride (approx. 0.6 equiv.) to the solution.

-

Reaction Execution: Heat the mixture to reflux and stir for several hours (typically 4-6 h).[7] The iron powder acts as the reducing agent, while ammonium chloride serves as a proton source and electrolyte to facilitate the reaction.

-

Workup and Purification: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the iron salts. Concentrate the filtrate in vacuo. Extract the residue with EtOAc. The combined organic layers are washed with saturated NaHCO₃ solution and brine, then dried over anhydrous MgSO₄.[7]

-

Final Purification: After filtration and concentration, the crude product is purified by flash column chromatography to yield the final, pure 6-Chloro-N4-methyl-4,5-pyrimidinediamine.[7]

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from its distinct reactive sites, which allow for sequential and selective functionalization.

Caption: Reactivity map of the molecule.

-

Nucleophilic Aromatic Substitution (SNAr) at C6: The chlorine atom at the C6 position is the most labile group. It is activated by the electron-withdrawing nitrogen atoms of the pyrimidine ring, making it an excellent electrophilic site for SNAr reactions. This allows for the facile introduction of various nucleophiles (e.g., amines, thiols, alcohols), providing a direct route to diversify the scaffold.

-

Nucleophilicity of Amino Groups: Both the C5-amino and C4-methylamino groups are nucleophilic. The primary amine at C5 is often more reactive and can be selectively functionalized under controlled conditions. These groups are crucial for building more complex heterocyclic systems, such as purines or pteridines, through cyclization reactions.

Applications in Drug Discovery

While specific preclinical data for 6-Chloro-N4-methyl-4,5-pyrimidinediamine is not publicly available, its structural motif is highly relevant in modern drug discovery.[2]

-

Kinase Inhibitor Scaffolds: The 4,5-diaminopyrimidine core is a well-established "hinge-binding" motif in many kinase inhibitors. The two amino groups can form critical hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent and selective inhibition. This compound provides a pre-functionalized starting point for developing such inhibitors.

-

Versatile Synthetic Intermediate: As a trifunctional building block, it serves as a platform for generating libraries of complex molecules.[2] The sequential reactivity of its functional groups (SNAr at C6 followed by modifications at the amino groups) enables a divergent synthetic strategy, which is highly valuable in lead optimization campaigns.

Safety and Handling

No specific Safety Data Sheet (SDS) is available for this exact compound. The following information is extrapolated from data for structurally similar chlorodiaminopyrimidines and represents best practice for handling.

-

GHS Hazard Classification (Predicted):

-

Acute Toxicity, Oral (Category 4) - H302: Harmful if swallowed.[9]

-

Skin Irritation (Category 2) - H315: Causes skin irritation.[9][10]

-

Eye Irritation (Category 2A) - H319: Causes serious eye irritation.[9][10]

-

Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation - H335: May cause respiratory irritation.[9][10]

-

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[10][11]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.[5][10]

-

Handling: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.[5][10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][11]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[5]

-

Conclusion

6-Chloro-N4-methyl-4,5-pyrimidinediamine is a strategically important synthetic intermediate in medicinal chemistry. Its value is defined by the presence of three distinct, orthogonally reactive functional groups on a privileged pyrimidine core. The methodologies outlined in this guide provide a robust framework for its synthesis and subsequent use in the development of novel, biologically active compounds, particularly in the realm of kinase inhibitor discovery. Proper adherence to safety protocols is essential when handling this and structurally related compounds.

References

-

Shi, F., Zhu, L., Zhang, L., & Li, Y. (2011). 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2089. [Link]

-

Shi, F., Zhu, L. H., Zhang, L., & Li, Y. F. (2011). 6-Chloro-N-methyl-N-phenyl-pyrimidine-4,5-diamine. PubMed, 67(Pt 8), o2089. [Link]

- Process for the preparation of chloropyrimidines. (1996).

-

Shi, F., Zhu, L., Zhang, L., & Li, Y. (2011). 6-Chloro-N-methyl-N-phenylpyrimidine-4,5-diamine. ResearchGate. [Link]

-

Kaur, R., Chaudhary, S., Kumar, K., & Gupta, M. K. (2021). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 14(11), 1100. [Link]

-

6-Chloropyrimidine-2,4-diamine | CAS#:156-83-2. Chemsrc. [Link]

-

6-Chloro-2-methylpyrimidin-4-amine | C5H6ClN3. PubChem. [Link]

-

Shi, F., Zhu, L., Zhang, L., & Li, Y. (2011). 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2090. [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Chloro-N4-methyl-4,5-pyrimidinediamine | 52602-68-3 | Benchchem [benchchem.com]

- 3. jk-sci.com [jk-sci.com]

- 4. 6-Chloro-2-methylpyrimidin-4-amine | C5H6ClN3 | CID 286754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. 6-Chloropyrimidine-2,4-diamine | CAS#:156-83-2 | Chemsrc [chemsrc.com]

- 7. 6-Chloro-N 4-methyl-N 4-phenylpyrimidine-4,5-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

Technical Guide: 6-Chloro-N4-methyl-4,5-pyrimidinediamine (CAS 52602-68-3)

[1][2][3][4]

Executive Summary

6-Chloro-N4-methyl-4,5-pyrimidinediamine (CAS 52602-68-3) is a high-value heterocyclic intermediate primarily utilized in the synthesis of polysubstituted purine analogs and kinase inhibitors.[1] Its structural uniqueness lies in the orthogonal reactivity of its functional groups: a nucleophilic diamine core (positions 4 and 5) and an electrophilic chloride (position 6).

This dual reactivity renders it a "linchpin" scaffold in medicinal chemistry. It allows for the rapid construction of 9-methylpurines (via imidazole ring closure) or 7-deazapurines , which are critical pharmacophores in oncology (EGFR/CDK inhibitors) and antiviral therapeutics. This guide details the optimized synthesis, handling, and application of this compound, moving beyond standard catalog data to provide actionable experimental insight.

Part 1: Chemical Identity & Physicochemical Profile

| Property | Specification |

| CAS Number | 52602-68-3 |

| IUPAC Name | 6-chloro-N4-methylpyrimidine-4,5-diamine |

| Synonyms | 4-Amino-6-chloro-5-methylaminopyrimidine; 6-Chloro-4-(methylamino)-5-aminopyrimidine |

| Molecular Formula | C₅H₇ClN₄ |

| Molecular Weight | 158.59 g/mol |

| Physical State | Off-white to pale yellow solid |

| Melting Point | 165–167 °C (Lit.)[2] |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water |

| pKa (Calc) | ~3.5 (Pyridine-like nitrogen), ~13 (Amine) |

| SMILES | CNC1=C(C(=NC=N1)Cl)N |

Part 2: Synthesis & Reaction Mechanism

The synthesis of CAS 52602-68-3 requires strict regiochemical control. The most robust route involves the nucleophilic aromatic substitution (

Mechanism of Selectivity

The starting material, 4,6-dichloro-5-aminopyrimidine , presents two equivalent electrophilic sites (C4 and C6). Upon mono-substitution with methylamine, the electron-donating effect of the newly installed methylamino group deactivates the pyrimidine ring toward a second substitution. This "self-limiting" reactivity is crucial for obtaining the mono-chloro product in high yield without over-reaction to the diamino species.

Experimental Protocol: Selective Mono-Amination

Objective: Synthesis of 6-Chloro-N4-methyl-4,5-pyrimidinediamine from 4,6-dichloro-5-aminopyrimidine.

Reagents:

-

Methylamine (33% in EtOH or aqueous solution) (2.5 eq)

-

Triethylamine (Et₃N) (1.0 eq) - Acid Scavenger

-

Ethanol (Solvent)[4]

Step-by-Step Methodology:

-

Preparation: Charge a pressure-rated vessel (steel cylinder or heavy-walled glass tube) with 4,6-dichloro-5-aminopyrimidine (10 mmol) and Ethanol (40 mL).

-

Addition: Add Triethylamine (10 mmol) followed by Methylamine solution (25 mmol).

-

Note: Excess methylamine is used to drive kinetics, but temperature control prevents di-substitution.

-

-

Reaction: Seal the vessel and heat to 55 °C for 3–5 hours.

-

Monitoring: Monitor via TLC (CHCl₃/MeOH 9:1) or LC-MS.[5] Look for the disappearance of the dichloro starting material (

) and appearance of the product (

-

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove volatiles (EtOH and excess methylamine).

-

Resuspend the residue in water (20 mL) to dissolve triethylamine hydrochloride salts.

-

Extract with Ethyl Acetate (3 x 30 mL).

-

-

Purification:

-

Dry combined organics over anhydrous

, filter, and concentrate. -

Recrystallization: Recrystallize from hot Ethyl Acetate or an EtOAc/Hexane mixture to yield the target as a white/off-white solid.

-

Yield Expectations: 85–93%.

-

Visualization: Synthesis Pathway

Caption: Selective mono-amination pathway via nucleophilic aromatic substitution (

Part 3: Applications in Drug Discovery

This compound is rarely the final drug; it is a scaffold enabler . Its primary utility is in the "Traube-like" synthesis of purines.

Synthesis of 9-Methylpurines

The vicinal diamine motif (positions 4 and 5) allows for cyclization with one-carbon donors (orthoesters, aldehydes, or phosgene) to form the imidazole ring of a purine.

-

Reaction: Condensation with Triethyl Orthoformate (HC(OEt)₃).

-

Outcome: Formation of 6-chloro-9-methylpurine.

-

Utility: The remaining Chlorine at position 6 is highly labile and can be displaced by amines, alkoxides, or thiols to generate libraries of Adenine or Guanine analogs (e.g., for kinase inhibition).

Kinase Inhibitor Design

In EGFR and CDK inhibitor development, the pyrimidine core mimics the ATP adenine ring. The N-methyl group often fits into the hydrophobic pocket of the kinase ATP-binding site, improving potency and selectivity compared to the unsubstituted amine.

Visualization: Downstream Utility

Caption: Transformation of the diamine scaffold into bioactive purine analogs.

Part 4: Safety & Handling (E-E-A-T)[10]

While not highly toxic, aminopyrimidines are biologically active and should be treated as potential irritants and sensitizers.

-

Hazards:

-

Storage:

-

Air Sensitivity: The electron-rich amino groups make the compound susceptible to oxidation over time. Store under an inert atmosphere (Nitrogen or Argon) at 2–8 °C .

-

Light Sensitivity: Protect from light to prevent photo-degradation.

-

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Nitrogen and Chlorine content).

References

-

ChemicalBook. (2025).[9][10] 6-chloro-N-methyl-pyrimidine-4,5-diamine Properties and Synthesis. Retrieved from

-

National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: Pyrimidine diamine derivatives.[4] Retrieved from

-

Royal Society of Chemistry. (2023). Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: aminolysis mechanisms. Retrieved from

-

Fisher Scientific. (2025). Safety Data Sheet: Aminopyrimidine derivatives.[7] Retrieved from

-

MDPI Pharmaceuticals. (2024).[7] Recent Advances in Pyrimidine-Based Drugs. Retrieved from

Sources

- 1. CAS:52602-68-3, 6-氯-4-甲基嘧啶-4,5-二胺,6-氯-4-甲基-4,5-二氨基嘧啶-毕得医药 [bidepharm.com]

- 2. 6-chloro-N-methyl-pyrimidine-4,5-diamine | 52602-68-3 [chemicalbook.com]

- 3. 5-Amino-4,6-dichloropyrimidine [webbook.nist.gov]

- 4. 6-Chloro-N 4-methyl-N 4-phenylpyrimidine-4,5-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tcichemicals.com [tcichemicals.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

The Art and Science of Pyrimidine-Based Kinase Inhibitors: A Technical Guide to Discovery and Development

Introduction: The Kinase Conundrum and the Pyrimidine Solution

Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical classes of drug targets in modern medicine.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, where aberrant kinase activity drives uncontrolled cell proliferation, survival, and metastasis.[3][4][5] The human kinome comprises over 500 members, presenting both a rich landscape for therapeutic intervention and a significant challenge in achieving inhibitor selectivity.[6][7][8]

The pyrimidine scaffold has risen to prominence as a "privileged" structure in the design of kinase inhibitors.[9][10] Its inherent ability to mimic the adenine ring of ATP allows it to effectively compete for binding within the highly conserved ATP-binding pocket of kinases.[11][12] This bioisosteric relationship provides a foundational framework for designing potent inhibitors.[4] Furthermore, the versatility of pyrimidine chemistry allows for the strategic placement of various substituents, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[9][13] This guide provides an in-depth exploration of the multifaceted process of discovering and developing novel pyrimidine-based kinase inhibitors, from initial design strategies to preclinical evaluation.

I. Rational Drug Design: Crafting the Ideal Inhibitor

The journey to a novel kinase inhibitor begins with a deep understanding of the target kinase's structure and function. Several key medicinal chemistry strategies are employed to design and optimize pyrimidine-based inhibitors.

Structure-Activity Relationship (SAR) Studies: Decoding the Molecular Interactions

SAR studies are the cornerstone of inhibitor optimization. By systematically modifying the substituents on the pyrimidine core and assessing the impact on biological activity, a detailed understanding of the key molecular interactions driving potency and selectivity can be built.[13][14] The 2, 4, and 5 positions of the pyrimidine ring are common points of modification, with each position offering opportunities to engage with specific sub-pockets within the kinase active site.[15]

Key Considerations in SAR:

-

Hinge-Binding Motifs: The nitrogen atoms of the pyrimidine ring are crucial for forming hydrogen bonds with the "hinge" region of the kinase, a highly conserved sequence of amino acids that connects the N- and C-terminal lobes of the enzyme.[11][16]

-

Gatekeeper Residue: The "gatekeeper" residue, a single amino acid at the entrance of a hydrophobic pocket, plays a critical role in determining selectivity. Bulky gatekeeper residues can sterically hinder the binding of larger inhibitors, a feature that can be exploited to design selective compounds.

-

Solvent-Exposed Regions: Substituents that extend into the solvent-exposed region can be modified to improve solubility and other pharmacokinetic properties without significantly impacting binding affinity.

Table 1: Illustrative SAR of 2,4,5-Trisubstituted Pyrimidines as Generic Kinase Inhibitors

| Position | Substituent Type | General Effect on Activity | Rationale |

| R² | Small, hydrogen-bond donors/acceptors (e.g., -NH2) | Often crucial for hinge binding | Forms key hydrogen bonds with the kinase hinge region. |

| Bulky aromatic groups | Can enhance potency and selectivity | Interacts with hydrophobic pockets adjacent to the ATP-binding site. | |

| R⁴ | Aniline or related nitrogen-containing groups | Critical for establishing key hydrogen bonds | Engages with specific residues in the ATP-binding pocket.[15] |

| Modified amino groups | Can enhance potency and influence selectivity | Allows for fine-tuning of interactions and physicochemical properties.[15] | |

| R⁵ | Halogens, small alkyl groups | Can modulate electronic properties and potency | Influences the overall electronic nature of the pyrimidine ring and can make additional van der Waals contacts. |

Scaffold Hopping and Fragment-Based Drug Design (FBDD): Exploring New Chemical Space

While SAR studies are powerful for optimizing a known scaffold, discovering truly novel chemical matter often requires more innovative approaches.

-

Scaffold Hopping: This strategy involves replacing the core pyrimidine scaffold with a different, isosteric ring system while retaining the key pharmacophoric features required for binding.[17][18][19] Deep learning and computational models are increasingly being used to predict and identify novel scaffolds with the potential for improved properties.[16][17]

-

Fragment-Based Drug Design (FBDD): FBDD takes a bottom-up approach, starting with the identification of small, low-molecular-weight fragments that bind weakly to the target kinase.[1][2][20] These fragments are then grown or linked together, guided by structural information from techniques like X-ray crystallography, to generate a potent and selective lead compound.[1][2][21] This method is particularly advantageous for achieving high selectivity, as fragments can be tailored to interact with unique sub-pockets of the target kinase.[2][21]

II. The Litmus Test: In Vitro Evaluation of Inhibitor Activity

Once a library of pyrimidine-based compounds has been designed and synthesized, the next critical step is to assess their biological activity through a cascade of in vitro assays.

Biochemical Assays: Quantifying Kinase Inhibition

Biochemical assays directly measure the ability of a compound to inhibit the catalytic activity of a purified kinase enzyme.[6][22] These assays are essential for determining key parameters like the half-maximal inhibitory concentration (IC50).

Common Biochemical Assay Formats:

-

Radiometric Assays: Considered the "gold standard," these assays use a radioactively labeled ATP (e.g., [γ-³³P]ATP) and measure the incorporation of the radioactive phosphate onto a substrate.[22][23]

-

Fluorescence-Based Assays: These assays utilize fluorescently labeled substrates or antibodies to detect phosphorylation.[22] Techniques like Time-Resolved Förster Resonance Energy Transfer (TR-FRET) are widely used for their high sensitivity and suitability for high-throughput screening.[22][24]

-

Luminescence-Based Assays: These assays, such as ADP-Glo™, measure the amount of ADP produced during the kinase reaction, which is then converted to a luminescent signal.[22][25]

Experimental Protocol: A Generic TR-FRET Kinase Assay

-

Assay Plate Preparation: Add the test compounds at various concentrations to the wells of a microtiter plate.

-

Enzyme and Substrate Addition: Add the purified kinase and its specific fluorescently labeled substrate to each well.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.

-

Detection: Add a solution containing a terbium-labeled anti-phospho-substrate antibody.

-

Signal Measurement: After a final incubation period, measure the TR-FRET signal using a suitable plate reader. The signal is proportional to the amount of phosphorylated substrate.

Cell-Based Assays: Assessing Activity in a Biological Context

While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays provide a more physiologically relevant assessment of a compound's activity.[6][7] These assays measure the inhibitor's ability to permeate the cell membrane, engage with its target kinase, and modulate downstream signaling pathways.

Types of Cell-Based Kinase Assays:

-

Target Engagement Assays: These assays, such as NanoBRET™, directly measure the binding of the inhibitor to the target kinase within intact cells.[26]

-

Phosphorylation Assays: These assays quantify the phosphorylation of a known downstream substrate of the target kinase using techniques like Western blotting or ELISA.[26]

-

Cell Proliferation Assays: For kinases involved in cell growth, these assays measure the inhibitor's ability to reduce the proliferation of cancer cell lines.[26]

Diagram: The Kinase Inhibitor Discovery Workflow

Caption: A streamlined workflow for the discovery and development of pyrimidine-based kinase inhibitors.

III. From the Bench to the Bedside: Preclinical and In Vivo Evaluation

Promising candidates from in vitro screening must undergo rigorous preclinical evaluation to assess their potential as therapeutic agents.

Pharmacokinetic Profiling

Pharmacokinetics (PK) describes how the body absorbs, distributes, metabolizes, and excretes a drug. Favorable PK properties are essential for ensuring that an adequate concentration of the inhibitor reaches the target tissue for a sufficient duration. Key PK parameters include bioavailability, half-life, and clearance.

In Vivo Efficacy Studies

In vivo efficacy studies in animal models are critical for demonstrating that the inhibitor can shrink tumors or otherwise ameliorate disease symptoms.[6] These studies also provide valuable information about the optimal dosing regimen and potential for off-target effects.

Toxicity Assessment

Comprehensive toxicity studies are required to identify any potential adverse effects of the inhibitor before it can be considered for human clinical trials.[6] These studies are crucial for establishing a safe therapeutic window.

Conclusion: The Future of Pyrimidine-Based Kinase Inhibitors

The discovery of novel pyrimidine-based kinase inhibitors is a dynamic and evolving field. As our understanding of kinase biology deepens and new technologies emerge, we can expect to see the development of even more potent, selective, and safer therapies. The integration of computational drug design, high-throughput screening, and sophisticated cell-based assays will continue to accelerate the pace of discovery, offering new hope for patients with a wide range of diseases.

References

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.[Link]

-

Fragment-based approaches to the discovery of kinase inhibitors. PubMed.[Link]

-

Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. PubMed.[Link]

-

Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop). Journal of Medicinal Chemistry.[Link]

-

Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed.[Link]

-

Fragment-based drug design facilitates selective kinase inhibitor discovery. PubMed.[Link]

-

Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed.[Link]

-

Fragment-based design of kinase inhibitors: a practical guide. PubMed.[Link]

-

Fragment-based drug design facilitates selective kinase inhibitor discovery. ResearchGate.[Link]

-

A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv.[Link]

-

Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.[Link]

-

Fragment-Based Design of Kinase Inhibitors: A Practical Guide. Springer Link.[Link]

-

Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.[Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PMC.[Link]

-

Spotlight: Cell-based kinase assay formats. Reaction Biology.[Link]

-

Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry.[Link]

-

Cell Based Kinase Assays. Luceome Biotechnologies.[Link]

-

Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. MDPI.[Link]

-

Scaffold Hopping Method for Design and Development of Potential Allosteric AKT Inhibitors. Springer Link.[Link]

-

A Probe-Based Target Engagement Assay for Kinases in Live Cells. PMC.[Link]

-

Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry.[Link]

-

Biochemical kinase assay to improve potency and selectivity. Domainex.[Link]

-

Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.[Link]

-

Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology.[Link]

-

Evaluating the use of rodents as in vitro, in vivo and ex vivo experimental models for the assessment of tyrosine kinase inhibitor-induced cardiotoxicity: a systematic review. PMC.[Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry.[Link]

-

A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers.[Link]

-

Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Open Exploration Publishing.[Link]

-

Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. PMC.[Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.[Link]

-

Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies. PubMed.[Link]

-

Neoadjuvant, Adjuvant and Perioperative Treatment in Early-Stage Non-Small Cell Lung Cancer (NSCLC) with Actionable Genomic Alterations: Current Landscape and Future Perspectives. MDPI.[Link]

-

Measuring and interpreting the selectivity of protein kinase inhibitors. PMC.[Link]

Sources

- 1. Fragment-based approaches to the discovery of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fragment-based drug design facilitates selective kinase inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluating the use of rodents as in vitro, in vivo and ex vivo experimental models for the assessment of tyrosine kinase inhibitor-induced cardiotoxicity: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 5. Neoadjuvant, Adjuvant and Perioperative Treatment in Early-Stage Non-Small Cell Lung Cancer (NSCLC) with Actionable Genomic Alterations: Current Landscape and Future Perspectives | MDPI [mdpi.com]

- 6. reactionbiology.com [reactionbiology.com]

- 7. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]

- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. benchchem.com [benchchem.com]

- 16. chemrxiv.org [chemrxiv.org]

- 17. Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Scaffold Hopping Method for Design and Development of Potential Allosteric AKT Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Fragment-based design of kinase inhibitors: a practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 23. reactionbiology.com [reactionbiology.com]

- 24. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]

- 25. domainex.co.uk [domainex.co.uk]

- 26. reactionbiology.com [reactionbiology.com]

The Chloropyrimidine Scaffold: Synthetic Architectures, Regiocontrol, and Medicinal Utility

Topic: Foundational Research on Chloropyrimidines: Synthetic Architectures, Regiocontrol, and Medicinal Utility Content Type: Technical Whitepaper / Advanced Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The Pharmacophore Backbone

The chloropyrimidine moiety is not merely a synthetic intermediate; it is a privileged scaffold in modern medicinal chemistry. From the tyrosine kinase inhibitor Imatinib (Gleevec) to the statin Rosuvastatin (Crestor) , the pyrimidine core serves as a critical node for vectoring substituents into specific regions of a protein binding pocket.

For the drug developer, the value of chloropyrimidines lies in their tunable reactivity . The electrophilic difference between the C2, C4, and C6 positions allows for sequential, regioselective functionalization. This guide dissects the mechanistic underpinnings of this reactivity, providing a roadmap for precise scaffold construction.

Synthetic Foundations: The C–OH to C–Cl Transformation

The entry point to this chemistry is almost invariably the conversion of hydroxypyrimidines (lactam tautomers) to chloropyrimidines. While conceptually simple, the choice of reagent and catalyst dictates yield, purity, and safety on scale.

The Vilsmeier-Haack Activation Mechanism

The standard chlorination utilizes phosphoryl chloride (

Mechanistic Insight:

-

Activation: DMF reacts with

to form the electrophilic Vilsmeier reagent (chloroiminium ion). -

O-Attack: The pyrimidine carbonyl oxygen attacks the Vilsmeier reagent, converting the poor leaving group (

/carbonyl) into a highly reactive activated species. -

Substitution: Chloride ion attacks the aromatic ring, expelling the activator and restoring aromaticity.

Visualization: Activation & Chlorination Pathway

Figure 1: The catalytic cycle of POCl3 chlorination via Vilsmeier-Haack activation.

Navigating Regioselectivity: The C2 vs. C4 Dichotomy

The most critical technical challenge in working with 2,4-dichloropyrimidines is controlling the site of the first nucleophilic attack.

Electronic & Steric Rules

In a standard Nucleophilic Aromatic Substitution (

-

Causality: The nitrogen atoms at positions 1 and 3 withdraw electron density. The LUMO coefficients are typically highest at C4. Furthermore, during the transition state, the negative charge is better stabilized when the nucleophile attacks C4 (para to N1, ortho to N3) compared to C2 (ortho to both).

-

The Exception (C2 Selectivity): C2 selectivity is rare but achievable. It is often observed with specific nucleophiles (e.g., alkoxides under kinetic control) or by using steric bulk to hinder C4.

Visualization: Regiocontrol Logic Flow

Figure 2: Decision matrix for predicting and controlling regioselectivity in 2,4-dichloropyrimidines.

Experimental Protocols

Synthesis of 2,4-Dichloropyrimidine from Uracil

A scalable, self-validating protocol adapted from industrial standards.

Reagents:

-

Uracil (1.0 eq)[1]

-

Phosphorus Oxychloride (

) (3.0 eq) - Chlorinating agent & solvent -

N,N-Dimethylaniline (1.0 eq) - Base/Catalyst

Step-by-Step Methodology:

-

Setup: In a dry round-bottom flask equipped with a reflux condenser and a

drying tube, charge Uracil. -

Addition: Add

slowly. (Caution: Exothermic).[2][3] Then, add N,N-Dimethylaniline dropwise. -

Reaction: Heat the mixture to reflux (

) for 2–4 hours.-

Validation: Monitor by TLC (Hexane/EtOAc 8:2) or LC-MS.[4] The disappearance of the polar Uracil spot indicates completion.

-

-

Quench (Critical Safety Step):

-

Cool the mixture to room temperature.

-

Remove excess

via vacuum distillation (rotary evaporator with a caustic trap). -

Pour the viscous residue slowly onto crushed ice/water with vigorous stirring. Note: Maintain temperature

to prevent hydrolysis of the product.

-

-

Extraction: Extract the aqueous slurry immediately with Dichloromethane (DCM) (

). -

Purification: Wash organic layer with saturated

, brine, dry over

Regioselective C4-Amination ( )

Objective: Selective installation of an amine at C4 without touching C2.

Protocol:

-

Dissolve 2,4-dichloropyrimidine (1.0 eq) in Ethanol or THF.

-

Add

(1.1 eq) as a proton scavenger. -

Cool to

(Ice bath). Temperature control is the primary variable for regioselectivity. -

Add the amine nucleophile (0.95 eq) dropwise. Using slightly less than 1 equivalent prevents over-reaction at C2.

-

Stir at

for 1 hour, then warm to RT. -

Validation: 1H NMR will show a distinct shift.[5] The C5 proton doublet is a diagnostic handle; its coupling constant and shift change significantly upon C4 substitution.

Quantitative Data: Reactivity Profiles

The following table summarizes the relative reactivity rates of chloropyrimidine positions under standard Suzuki-Miyaura coupling conditions.

| Substrate | Catalyst System | Major Product | Selectivity Ratio | Reference |

| 2,4-Dichloropyrimidine | C4-Aryl | > 95:5 | [1, 2] | |

| 2,4-Dichloropyrimidine | C2-Aryl | ~ 80:20 | [3] | |

| 4,6-Dichloropyrimidine | C4/C6 (Equiv.) | 1:1 | [2] | |

| 2,4,6-Trichloropyrimidine | C4-Aryl | High | [4] |

Safety & Scale-Up Considerations

Field-proven insights for handling chloropyrimidines on a multigram to kilogram scale:

-

POCl3 Quenching: The most hazardous step. Never add water to hot

. Always remove excess reagent by distillation first. If distillation is not possible, dilute with a non-reactive solvent (e.g., Toluene) and quench into a large excess of flowing water/ice. -

Sensitization: Chloropyrimidines are potent skin sensitizers and lachrymators. Double-gloving (Nitrile) and full face-shields are mandatory.

-

Energetic Byproducts: In reactions using sodium hydride (NaH) with chloropyrimidines, ensure the reaction vessel is vented properly to handle

evolution.

References

-

Regioselectivity in Suzuki Coupling: Gong, Y., et al. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines." Molecules, 2012. Link

-

Mechanistic Analysis of SNAr: WuXi AppTec. "Regioselectivity of SNAr reactions on 2,4-dichloropyrimidine." QM Magic Class, Chapter 29. Link

-

C2-Selective Coupling: Neufeldt, S. "C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines."Link

-

Large Scale Chlorination: Sun, Z., et al. "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3." Molecules, 2012.[6] Link

-

Safety in Scale-Up: McCabe Dunn, J. M., et al.[7] "The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement." Organic Process Research & Development, 2011. Link

Sources

- 1. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]

- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Exploratory Synthesis Guide: 6-Chloro-N4-methyl-4,5-pyrimidinediamine

Executive Summary

6-Chloro-N4-methyl-4,5-pyrimidinediamine (CAS 52602-68-3) serves as a critical "linchpin" intermediate in the synthesis of fused heterocyclic systems, particularly 9-methylpurines and 3-methyl-8-azapurines (triazolopyrimidines) . Its structural uniqueness lies in the differentiation of the nitrogen atoms: the N4-methylamino group provides a pre-installed alkyl handle for regioselective cyclization, while the C6-chlorine atom remains a versatile electrophilic site for late-stage diversification via Nucleophilic Aromatic Substitution (SNAr).

This guide details the robust synthesis of this core scaffold and explores its divergent reactivity, providing validated protocols that prioritize chemoselectivity and yield.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

| Property | Data |

| Systematic Name | 6-Chloro-N4-methylpyrimidine-4,5-diamine |

| CAS Number | 52602-68-3 |

| Molecular Formula | C₅H₇ClN₄ |

| Molecular Weight | 158.59 g/mol |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

| Key Reactivity | Traube cyclization, Diazotization, SNAr at C6 |

Module 1: Synthesis of the Core Scaffold

The synthesis of 6-Chloro-N4-methyl-4,5-pyrimidinediamine requires a two-step sequence starting from commercially available 4,6-dichloro-5-nitropyrimidine. The primary challenge is preventing over-amination in the first step and hydrodehalogenation in the second.

Step 1: Regioselective Mono-Amination

Objective: Displace exactly one chloride with methylamine while retaining the nitro group and the second chloride.

-

Precursor: 4,6-Dichloro-5-nitropyrimidine (CAS 4316-93-2)

-

Reagents: Methylamine (2.0 M in THF), Triethylamine (TEA), THF.

Protocol:

-

Dissolve 4,6-dichloro-5-nitropyrimidine (1.0 eq) in anhydrous THF (10 mL/g) and cool to -10°C (ice/salt bath). Low temperature is critical to prevent disubstitution.

-

Add TEA (1.1 eq) followed by the dropwise addition of Methylamine (1.05 eq) over 30 minutes.

-

Monitor by TLC/LCMS. The mono-substituted product (4-chloro-6-(methylamino)-5-nitropyrimidine) usually forms within 1-2 hours.

-

Workup: Quench with cold water. Extract with Ethyl Acetate.[1][2] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallization from Ethanol typically yields yellow crystals.

Step 2: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an amine without removing the chlorine atom.

-

Caution: Avoid Catalytic Hydrogenation (H₂/Pd-C) as it frequently causes dechlorination (hydrodehalogenation) of the pyrimidine ring.

Protocol (Bechamp Reduction Variant):

-

Suspend the nitro intermediate (1.0 eq) in a mixture of Ethanol/Water (3:1 v/v).

-

Add Iron powder (Fe, 5.0 eq) and Ammonium Chloride (NH₄Cl, 3.0 eq).

-

Heat to reflux (80°C) with vigorous stirring for 2-4 hours.

-

Monitoring: The yellow color of the nitro compound will fade to a pale suspension.

-

Workup: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

-

Concentrate the filtrate to remove ethanol. The product, 6-Chloro-N4-methyl-4,5-pyrimidinediamine , often precipitates from the remaining aqueous phase upon cooling.

Module 2: Exploratory Divergent Cyclization

Once the diamine core is synthesized, it acts as a bifurcation point for creating distinct fused ring systems.

Pathway A: Traube Synthesis (Purine Formation)

This pathway yields 6-Chloro-9-methylpurine (CAS 2346-74-9).[3] The N4-methyl group dictates the formation of the N9-isomer in the final purine skeleton.

-

Reagents: Triethyl Orthoformate (TEOF), Acetic Anhydride (Ac₂O).

-

Mechanism: Cyclocondensation.

Protocol:

-

Suspend 6-Chloro-N4-methyl-4,5-pyrimidinediamine (1.0 eq) in TEOF (10 volumes).

-

Add a catalytic amount of Ac₂O (0.5 eq) to facilitate the elimination of ethanol.

-

Heat to reflux (146°C) for 4-6 hours.

-

Workup: Evaporate volatiles under reduced pressure. The residue is often the pure purine.

-

Validation: 1H NMR should show a singlet around 8.5-8.7 ppm (C8-H) and the N-methyl peak.

Pathway B: Diazotization (Triazolopyrimidine Formation)

This pathway yields 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine (CAS 21323-71-7), a bioisostere of purine often referred to as an 8-azapurine.

-

Reagents: Sodium Nitrite (NaNO₂), Acetic Acid (AcOH) or Isoamyl Nitrite.

Protocol:

-

Dissolve the diamine (1.0 eq) in 50% aqueous Acetic Acid.

-

Cool to 0°C .

-

Add NaNO₂ (1.2 eq) dissolved in minimal water dropwise.

-

Observation: A precipitate usually forms immediately as the ring closes.

-

Stir for 1 hour at 0°C, then filter the solid.

Visualization of Reaction Pathways

The following diagram illustrates the synthesis flow and the structural logic connecting the precursor to the downstream targets.

Figure 1: Synthetic tree demonstrating the conversion of the dichloro-nitro precursor to the core diamine and subsequent divergence into purine and azapurine scaffolds.

Safety & Handling Guidelines

-

Chlorinated Pyrimidines: Potent skin and eye irritants.[4] Many are sensitizers. Handle in a fume hood.

-

Nitro Compounds: While stable in solution, dry nitro-pyrimidines can be shock-sensitive. Do not heat the dry solid of the intermediate (Inter1) excessively.

-

Phosgene/CO Generation: While not used here, be aware that some industrial routes to the starting material involve phosgene. Ensure your sourcing is from reputable suppliers to avoid residual toxic gases.

References

-

Synthesis of 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine (Analogous Method)

-

Source: Acta Crystallographica Section E (2011).[1]

- Relevance: Validates the Fe/NH4Cl reduction protocol for chlorin

-

-

Traube Purine Synthesis Protocols

- Source: Thieme Connect / Science of Synthesis.

- Relevance: Establishes the standard TEOF cyclization conditions for 4,5-diaminopyrimidines.

-

Chemical Properties and CAS Verific

- Source: ChemSRC / PubChem.

- Relevance: Confirms CAS 52602-68-3 and its link to downstream purine CAS 2346-74-9.

-

Triazolopyrimidine Synthesis via Diazotiz

-

Source: ChemicalBook (CAS 21323-71-7 Data).[5]

- Relevance: Links the diamine precursor to the 8-azapurine deriv

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. 6-Chloro-N 4-methyl-N 4-phenylpyrimidine-4,5-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Chloro-9-methyl-9H-purine | CAS#:2346-74-9 | Chemsrc [chemsrc.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 7-chloro-3-methyl-3H-1,2,3-triazolo(4,5-d)pyrimidine | 21323-71-7 [chemicalbook.com]

An In-depth Technical Guide to the Reactivity of 6-Chloro-N4-methyl-4,5-pyrimidinediamine

Abstract

6-Chloro-N4-methyl-4,5-pyrimidinediamine is a versatile heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique electronic and steric properties, arising from the strategic placement of chloro, amino, and methylamino substituents on the pyrimidine core, render it a valuable synthon for the construction of complex, biologically active molecules. This guide provides an in-depth exploration of the reactivity of this compound, focusing on the principal reaction pathways it undergoes. We will delve into the mechanistic underpinnings of its behavior in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, offering field-proven insights and detailed experimental protocols. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively harness the synthetic potential of this important intermediate.

Introduction: The Pyrimidine Core in Modern Chemistry

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its prevalence is due to its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, often serving as a bioisostere for phenyl and other aromatic systems to enhance pharmacokinetic and pharmacodynamic profiles.[1] The strategic functionalization of the pyrimidine ring is therefore a cornerstone of modern drug discovery. 6-Chloro-N4-methyl-4,5-pyrimidinediamine emerges as a particularly useful intermediate in this context. The presence of a chlorine atom at the C6 position provides a reactive handle for substitution and coupling reactions, while the adjacent amino and N-methylamino groups at C5 and C4, respectively, modulate the electronic properties of the ring and offer further points for diversification. The "magic methyl" group, in particular, can significantly influence a molecule's conformational behavior and metabolic stability, making its inclusion a key strategy in drug design.[2]

Physicochemical Properties and Structural Characterization

A thorough understanding of a molecule's physical and chemical properties is paramount to its successful application in synthesis.

Table 1: Physicochemical Properties of 6-Chloro-N4-methyl-4,5-pyrimidinediamine

| Property | Value | Source |

| CAS Number | 52602-68-3 | J&K Scientific[3] |

| Molecular Formula | C5H7ClN4 | |

| Molecular Weight | 158.59 g/mol | |

| Appearance | Off-white to light yellow crystalline solid | |

| IUPAC Name | 6-chloro-N4-methylpyrimidine-4,5-diamine | J&K Scientific[3] |

| SMILES | CNC1=C(C(=NC=N1)Cl)N | J&K Scientific[3] |

| InChI Key | RIYBSFHJIOZYLD-UHFFFAOYSA-N | J&K Scientific[3] |

Note: Physical properties such as melting point and solubility can vary depending on the purity and crystalline form of the material.

The structural integrity of 6-Chloro-N4-methyl-4,5-pyrimidinediamine and its derivatives is typically confirmed using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography. For instance, the crystal structure of the related compound, 6-chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine, has been determined by single-crystal X-ray diffraction, revealing key structural features such as the dihedral angle between the pyrimidine and phenyl rings and the presence of intermolecular hydrogen bonding.[4][5]

Core Reactivity: A Tale of Two Pathways

The reactivity of 6-Chloro-N4-methyl-4,5-pyrimidinediamine is dominated by two principal pathways, both centered on the reactive C6-chloro substituent:

-

Nucleophilic Aromatic Substitution (SNA_r_): The electron-deficient nature of the pyrimidine ring, exacerbated by the presence of the nitrogen heteroatoms, makes it susceptible to attack by nucleophiles. The chlorine atom at the C6 position serves as a good leaving group in such reactions.

-

Palladium-Catalyzed Cross-Coupling Reactions: The C-Cl bond can be activated by a palladium catalyst, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with a wide array of coupling partners.

The choice between these two pathways is dictated by the reaction conditions, including the nature of the nucleophile/coupling partner, the presence or absence of a catalyst, the solvent, and the temperature.

Nucleophilic Aromatic Substitution (SNA_r_): The Workhorse Reaction

Nucleophilic aromatic substitution is a fundamental transformation for the functionalization of electron-deficient heteroaromatic systems like pyrimidines.[6] In the case of 6-Chloro-N4-methyl-4,5-pyrimidinediamine, the C6 position is activated towards nucleophilic attack.

Mechanistic Considerations

The SNA_r_ reaction on the pyrimidine ring proceeds via a two-step addition-elimination mechanism.

Caption: Generalized workflow for the SNA_r_ reaction.

The reaction is initiated by the attack of a nucleophile (Nu-) on the electron-deficient C6 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] The negative charge is delocalized over the pyrimidine ring, particularly onto the electronegative nitrogen atoms. In the second, typically rapid step, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

The rate of the reaction is influenced by several factors:

-

Nucleophile Strength: Stronger nucleophiles react faster.

-

Solvent: Polar aprotic solvents, such as THF, are often preferred as they can solvate the cation without strongly interacting with the nucleophile.[8]

-

Leaving Group Ability: Chloride is a good leaving group, facilitating the reaction.

Experimental Protocol: A Representative Amination Reaction

The displacement of the C6-chloro group with an amine is a common and highly useful transformation.

Objective: To synthesize an N6-substituted derivative of 6-Chloro-N4-methyl-4,5-pyrimidinediamine via nucleophilic aromatic substitution.

Materials:

-

6-Chloro-N4-methyl-4,5-pyrimidinediamine

-

Amine of choice (e.g., a primary or secondary amine)

-

Triethylamine (or another suitable non-nucleophilic base)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

-

Reaction Setup: To a solution of 6-Chloro-N4-methyl-4,5-pyrimidinediamine (1.0 equivalent) in anhydrous THF, add the desired amine (1.1-1.5 equivalents) and triethylamine (2.0-3.0 equivalents).

-

Reaction Execution: Stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Purification: The crude product can be purified by recrystallization or flash column chromatography to afford the desired pure product.[4]

Self-Validating System: The success of this protocol relies on the careful control of stoichiometry and the use of an anhydrous solvent to prevent unwanted side reactions. The work-up procedure is designed to effectively remove unreacted starting materials, the base, and any salts formed during the reaction. The final purification step ensures the isolation of a high-purity product, which can be validated by standard analytical techniques (NMR, MS, etc.).

Palladium-Catalyzed Cross-Coupling: Forging New Carbon-Carbon and Carbon-Heteroatom Bonds

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, providing powerful methods for the formation of C-C and C-heteroatom bonds.[9][10] These reactions are particularly valuable for the derivatization of heteroaromatic halides like 6-Chloro-N4-methyl-4,5-pyrimidinediamine.

The Suzuki-Miyaura Coupling: A Versatile C-C Bond Forming Reaction

The Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide, is a widely used and robust cross-coupling reaction.[10][11]

Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the pyrimidine.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center.

-

Reductive Elimination: The two organic fragments couple, and the C-C bond is formed, regenerating the Pd(0) catalyst.

The choice of palladium source, ligand, base, and solvent is crucial for the success of the reaction and can significantly impact the yield and purity of the product.[12] For challenging substrates, specialized ligands may be required to facilitate the catalytic cycle.[9]

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

Objective: To synthesize a 6-aryl derivative of 6-Chloro-N4-methyl-4,5-pyrimidinediamine.

Materials:

-

6-Chloro-N4-methyl-4,5-pyrimidinediamine

-

Arylboronic acid of choice

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Sodium carbonate (Na2CO3) or another suitable base

-

Solvent system (e.g., a mixture of n-propanol and water)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

Procedure:

-

Reaction Setup: In a reaction vessel, combine 6-Chloro-N4-methyl-4,5-pyrimidinediamine (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (e.g., 5 mol%), and the base (e.g., 2.0 equivalents).

-

Solvent Addition: Add the solvent system (e.g., n-propanol/water mixture).

-

Reaction Execution: Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with water and extract with ethyl acetate (3x).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic phase over anhydrous MgSO4, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product by flash column chromatography to obtain the desired 6-aryl-N4-methyl-4,5-pyrimidinediamine.[11]

Trustworthiness of the Protocol: This protocol is based on well-established procedures for Suzuki-Miyaura couplings of chloropyrimidines.[11] The use of a palladium catalyst is essential for the reaction to proceed. The base is required to activate the boronic acid for transmetalation. The work-up and purification steps are standard procedures for isolating and purifying organic compounds.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling 6-Chloro-N4-methyl-4,5-pyrimidinediamine and its derivatives.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[13][14][15][16]

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[13][14][17] Avoid contact with skin and eyes.[13][16]

-

Storage: Store the compound in a tightly closed container in a cool, dry place.[13][15]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[13]

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[13][14][16][17]

Conclusion

6-Chloro-N4-methyl-4,5-pyrimidinediamine is a valuable and versatile building block in organic synthesis, particularly for the construction of biologically active molecules. Its reactivity is primarily centered on the C6-chloro substituent, which can be readily displaced by nucleophiles via an SNA_r_ mechanism or engaged in palladium-catalyzed cross-coupling reactions. By understanding the principles that govern these transformations and by employing robust and validated experimental protocols, researchers can effectively utilize this compound to access a wide range of novel and complex molecular architectures. The insights and procedures detailed in this guide are intended to serve as a solid foundation for the successful application of 6-Chloro-N4-methyl-4,5-pyrimidinediamine in research and development endeavors.

References

-

Shi, F., Zhu, L.-H., Zhang, L., & Li, Y.-F. (2011). 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2089. [Link]

-

Shi, F., Zhu, L.-H., Zhang, L., & Li, Y.-F. (2011). 6-Chloro-N-methyl-N-phenylpyrimidine-4,5-diamine. ResearchGate. [Link]

-

Al-Masoudi, N. A., et al. (2017). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate. [Link]

-

Shi, F., Zhu, L.-H., Zhang, L., & Li, Y.-F. (2011). 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 67(9), o2689. [Link]

-

NIST. Pyrimidine, 4,5-diamino-6-chloro-. NIST Chemistry WebBook. [Link]

-

Iyengar, B. S., et al. (1985). Synthesis and evaluation of the antitumor activity of 4,5-diamino-substituted 1,2-benzoquinones. Journal of Medicinal Chemistry, 28(1), 10-15. [Link]

-

Conti, P., et al. (2006). Nucleophilic Aromatic Substitutions on 4,5-Dicyanopyridazine. Part 2. Nitrogen Nucleophiles. ResearchGate. [Link]

-

Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine. (n.d.). ResearchGate. [Link]

-

LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

-

Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. (n.d.). ChemRxiv. [Link]

-

Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). National Institutes of Health. [Link]

-

Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Stack Exchange. [Link]

-

Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. (n.d.). ResearchGate. [Link]

-

The Magic Methyl and Its Tricks in Drug Discovery and Development. (2023). MDPI. [Link]

-

nucleophilic aromatic substitutions. (2019). YouTube. [Link]

-

Cyclisations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. (2021). ResearchGate. [Link]

- Synthesis of chlorinated pyrimidines. (2002).

-

C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. (n.d.). ACS Figshare. [Link]

-

Recent Advances in Pyrimidine-Based Drugs. (n.d.). PubMed Central. [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. jk-sci.com [jk-sci.com]

- 4. 6-Chloro-N 4-methyl-N 4-phenylpyrimidine-4,5-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

- 17. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Initial Screening of 6-Chloro-N4-methyl-4,5-pyrimidinediamine Derivatives

Preamble: The Strategic Value of the Pyrimidinediamine Scaffold

The journey of drug discovery is a complex, multi-stage process, often beginning with the identification of a promising chemical scaffold.[1][2] The pyrimidine ring system, a fundamental component of DNA and RNA, represents one such "privileged scaffold" in medicinal chemistry.[3] Its derivatives are known to exhibit a vast spectrum of biological activities, including potent anticancer and antimicrobial effects.[4][5] Specifically, the 2,4-pyrimidinediamine core has garnered significant attention as it acts as an isostere of the adenine ring of ATP, enabling it to effectively interact with the hinge region of kinase active sites.[6] This mimicry is a cornerstone for the development of targeted kinase inhibitors.[6][7]

This guide provides a comprehensive framework for the initial screening of novel derivatives built upon the 6-Chloro-N4-methyl-4,5-pyrimidinediamine core. We will move beyond a simple recitation of protocols to dissect the underlying logic of a well-designed screening cascade. Our objective is to empower researchers and drug development professionals to efficiently identify and validate promising "hit" compounds, laying a robust foundation for subsequent lead optimization. The methodologies described herein are designed as self-validating systems, ensuring that experimental choices are deliberate, data-driven, and scientifically sound.

Section 1: Foundational Strategy: Target Selection and Library Rationale

Before any compound is tested, a clear strategic foundation must be established. The initial choices of biological targets and library design philosophy dictate the entire trajectory of the screening campaign.

The Rationale for Target Selection

The principle of target validation is central to modern drug discovery; we must build a body of evidence linking the modulation of a specific biological target to a therapeutic effect.[8] For pyrimidinediamine derivatives, the literature provides a strong directional indicator. Numerous analogues have been successfully developed as potent inhibitors of protein kinases, which are critical regulators of cell cycle progression and signaling pathways often dysregulated in cancer.[3][9]

Given this precedent, a primary strategic thrust for screening a novel 6-Chloro-N4-methyl-4,5-pyrimidinediamine library should be oncology-focused kinase inhibition . Published research has demonstrated the efficacy of similar scaffolds against targets such as Anaplastic Lymphoma Kinase (ALK), Histone Deacetylases (HDACs), and PI3K/AKT pathway kinases.[10][11][12] Therefore, a logical starting point is to select a panel of kinases implicated in a specific cancer type for the initial target-based screening.

Simultaneously, it is prudent to explore orthogonal biological activities. Certain pyrimidine compounds have demonstrated antibacterial properties, making antimicrobial screening a valuable secondary path to explore the full potential of the chemical library.[5][13]

The Initial Screening Workflow: A Bird's-Eye View

The overall process is a funnel, designed to progressively narrow a large library of compounds down to a small number of high-quality, validated hits that warrant the significant investment of lead optimization.

Caption: High-level workflow of the early drug discovery process.

Section 2: The Screening Cascade: A Multi-Tiered Approach for Efficiency

Screening thousands of compounds is resource-intensive. A tiered or "cascade" approach is essential to manage costs and labor by focusing progressively intensive efforts on the most promising molecules.[14]

Caption: A typical three-tiered screening cascade workflow.

Tier 1: Primary Screening - Identifying Initial Hits

The goal of the primary screen is to rapidly survey the entire library at a single, relatively high concentration (e.g., 10 µM) to identify any compound showing a predetermined level of biological activity. We will run two parallel primary screens reflecting our strategic goals.

A. Antiproliferative / Cytotoxicity Screening

-

Causality & Rationale: For potential anticancer agents, the most fundamental desired outcome is the inhibition of cancer cell growth or the induction of cell death. A cytotoxicity assay provides a holistic, phenotypic measure of a compound's effect on cell viability. The MTT assay is a robust, widely-used colorimetric method that measures the metabolic activity of cells, which correlates with the viable cell number.[15][16] It is cost-effective and amenable to high-throughput screening (HTS).[17]

-

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Plate cancer cells (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) in 96-well microtiter plates at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Addition: Prepare a stock solution of each derivative in DMSO. Serially dilute the compounds in culture medium to achieve a final test concentration of 10 µM (ensure the final DMSO concentration is ≤0.5% to avoid solvent toxicity). Add 100 µL of the compound-containing medium to the appropriate wells. Include vehicle control (medium with DMSO) and positive control (e.g., Doxorubicin) wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).[16] Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[18][19]

-

Solubilization: Carefully remove the medium from the wells. Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each compound relative to the vehicle control. A "hit" is typically defined as a compound that reduces cell viability below a certain threshold (e.g., 50%).

-

B. Target-Based Kinase Inhibition Screening

-

Causality & Rationale: While a cytotoxicity assay shows if a compound affects cells, a target-based assay explains how. It directly measures the compound's ability to inhibit the specific kinase of interest.[20] This is critical for establishing a clear mechanism of action and guiding structure-activity relationship (SAR) studies. Radiometric assays, which measure the transfer of a radiolabeled phosphate from ³²P-ATP or ³³P-ATP to a substrate, are considered the "gold standard" for their sensitivity and reliability.[21][22]

-

Experimental Protocol: In Vitro Radiometric Kinase Assay (Conceptual)

-

Reaction Setup: In a 96-well plate, combine the kinase of interest (e.g., recombinant ALK), a specific peptide or protein substrate, and the assay buffer containing cofactors (e.g., MgCl₂, MnCl₂).

-

Compound Addition: Add the library derivatives to a final concentration of 10 µM. Include vehicle (DMSO) and positive control (a known inhibitor, e.g., Ceritinib for ALK) wells.[10]

-

Initiation: Start the kinase reaction by adding ATP, including a spike of [γ-³³P]ATP. Incubate at 30°C for a predetermined time (e.g., 30-60 minutes) within the linear range of the reaction.

-

Termination & Separation: Stop the reaction by adding a strong acid (e.g., phosphoric acid). Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will not.

-

Washing: Wash the filter mat multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove all unbound radiolabeled ATP.

-